Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Overview
Description
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The IR spectrum showed characteristic bands at 3137 cm-1 (NH), 1676 cm-1 (C=O), and 1609 cm-1 (C=N) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the addition of chlorine atoms at positions 4 and 6 of the pyrrolo[2,3-d]pyrimidine ring . The reaction was monitored using thin-layer chromatography (TLC) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 287–288 °C . The 1H NMR spectrum showed signals at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3) .Scientific Research Applications
Synthesis and Pharmacological Applications
- Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has been utilized in the synthesis of novel compounds with potential pharmacological applications. A study by Dongarwar et al. (2011) involved synthesizing derivatives through Cyclocondensation and Michel type of addition reactions. These derivatives exhibited antibacterial, antifungal, and anti-inflammatory activities, highlighting their potential in pharmacological research (Dongarwar et al., 2011).
Chemical Synthesis and Derivative Formation
- Verves et al. (2013) discussed the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives from this compound. These derivatives were used to create new compounds, showcasing the versatility of this chemical in synthesizing diverse molecular structures (Verves et al., 2013).
Heterocyclic Chemistry Applications
- The compound has been a key ingredient in the development of new heterocyclic systems. For instance, Tumkevičius (1995) used it for preparing ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylates, a new heterocyclic system (Tumkevičius, 1995).
Novel Synthesis Methods
- He et al. (2014) developed an efficient method for synthesizing ethyl 2-amino/aryloxy-3-aryl-4-oxo-5-phenyl-4,5dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives. This study demonstrates the compound's utility in facilitating new synthetic methods in chemical research (He et al., 2014).
Application in Nucleoside Analog Synthesis
- Seela et al. (1988) utilized the compound in phase-transfer glycosylation, leading to the stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2′-deoxy-7-carbaguanosine. This showcases its role in the synthesis of nucleoside analogs, which are crucial in medicinal chemistry (Seela et al., 1988).
Role in Heterocyclic Synthesis
- In a study by Tumkevičius et al. (2006), this compound was used in the synthesis of new 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. This highlights its significance in creating complex heterocyclic structures (Tumkevičius et al., 2006).
Medicinal Chemistry
- Rosemeyer (2007) described the N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate to produce a functionalized base derivative of the nucleoside antibiotic Tubercidin. This study illustrates the compound's potential in medicinal chemistry, particularly in antibiotic synthesis (Rosemeyer, 2007).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
The compound interacts with its target, the Bcl2 anti-apoptotic protein, by binding to it . This interaction can lead to changes in the protein’s function, potentially inhibiting its anti-apoptotic activity .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been observed to up-regulate the expression of P53, BAX, DR4, and DR5 , while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . These changes suggest that the compound may promote apoptosis and inhibit cell cycle progression .
Pharmacokinetics
The compound’s lipophilicity, which allows it to easily diffuse into cells, may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound has shown promising cytotoxic effects against various human cancer cell lines . For instance, it has been found to increase the activity of Caspase 8 and BAX , while decreasing the activity of Bcl2 in treated MCF7 cells . These changes suggest that the compound may induce apoptosis and inhibit cell survival . Furthermore, the compound has been observed to cause cell cycle arrest at the G1/S phase in MCF7 cells .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate plays a significant role in biochemical reactions, primarily as an inhibitor of various kinases. It interacts with enzymes such as EGFR, Her2, VEGFR2, and CDK2, exhibiting inhibitory effects . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and survival. The compound binds to the active sites of these enzymes, preventing their normal function and thereby inhibiting the downstream signaling pathways that promote cancer cell growth .
Cellular Effects
This compound has been shown to exert cytotoxic effects on various cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, and PACA2 . It induces apoptosis in these cells by upregulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, and downregulating anti-apoptotic genes like Bcl2 . Additionally, it causes cell cycle arrest at the G1/S phase, further inhibiting cell proliferation . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anti-cancer effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of target kinases, leading to their inhibition . This binding prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that promote cell growth and survival. The compound also induces apoptosis by increasing the activity of pro-apoptotic proteins such as caspase-3 and Bax, while decreasing the activity of anti-apoptotic proteins like Bcl-2 . These molecular interactions highlight the compound’s potential as a multi-targeted kinase inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Long-term studies have shown that it maintains its cytotoxic effects on cancer cells over extended periods, with no significant degradation observed
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors . The compound undergoes metabolic transformations that may affect its activity and efficacy. These transformations can influence the levels of metabolites and the overall metabolic flux within the cells . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is influenced by factors such as its solubility, stability, and affinity for transporters .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it interacts with its target enzymes and proteins . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.
Properties
IUPAC Name |
ethyl 2-amino-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c1-2-16-9(15)14-3-5-6(4-14)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAHBQSAVOXVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=C(N=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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